Product packaging for Furo[3,2-c]quinoline(Cat. No.:)

Furo[3,2-c]quinoline

Cat. No.: B8618731
M. Wt: 169.18 g/mol
InChI Key: DWWHQLSXPSYJDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Furo[3,2-c]quinoline (CAS Number 234-07-1) is a heterocyclic aromatic organic compound with the molecular formula C11H7NO, serving as a privileged scaffold in medicinal chemistry and drug discovery . This tricyclic structure consists of a quinoline ring fused with a furan ring, making it a core template for synthesizing diverse biologically active analogues . Researchers utilize it as a key intermediate in the development of novel therapeutic agents. Its derivatives, particularly hexahydrofuro[3,2-c]quinolines, are investigated as synthetic analogues of natural products like Martinelline, which are known as non-peptide bradykinin receptor antagonists . A prominent area of research involves the synthesis of martinelline-type analogues, such as 2,3,3a,4,5,9b-hexahydro-8-phenoxy-4-(pyridin-2-yl)this compound, which have shown promising biological activity in preliminary studies . These compounds demonstrate potential anticancer activity, for instance, against MDAMB-231 breast cancer cells . Furthermore, such analogues can enhance the fungistatic activity of existing drugs like miconazole against Candida albicans , indicating potential for combination therapy in antimicrobial research . The synthesis of this compound derivatives can be achieved through efficient, mild methods such as a multicomponent Povarov reaction, a type of imino-Diels-Alder reaction, between aryl amines, aldehydes, and cyclic enol ethers like 2,3-dihydrofuran . This reaction can be catalyzed by various Lewis acids, including Bismuth(III) compounds, or facilitated by highly acidic nanoporous catalysts, which allow for good yields and high diastereoselectivity . Given its versatile applications in developing anticancer and antimicrobial agents, this compound is a valuable compound for high-throughput screening and lead optimization in pharmaceutical R&D. This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H7NO B8618731 Furo[3,2-c]quinoline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H7NO

Molecular Weight

169.18 g/mol

IUPAC Name

furo[3,2-c]quinoline

InChI

InChI=1S/C11H7NO/c1-2-4-10-9(3-1)11-8(7-12-10)5-6-13-11/h1-7H

InChI Key

DWWHQLSXPSYJDA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=CO3)C=N2

Origin of Product

United States

Synthesis of the Furo 3,2 C Quinoline Scaffold

The synthesis of the furo[3,2-c]quinoline scaffold can be achieved through various synthetic routes, often involving the construction of the furan (B31954) ring onto a pre-existing quinoline (B57606) core or the simultaneous formation of both the furan and pyridine (B92270) rings.

One common strategy involves the intramolecular cyclization of appropriately substituted quinoline precursors. For example, benzofuro[3,2-c]quinolines have been synthesized from 3-(2-methoxyphenyl)quinolin-4(1H)-ones through a sequential chlorination/demethylation followed by an intramolecular cyclization pathway. mdpi.comnih.gov This method is efficient and proceeds under metal-free and mild reaction conditions, yielding the desired products in high yields. mdpi.comnih.gov

Another approach is the multicomponent reaction, which allows for the construction of complex molecules in a single step from simple starting materials. A novel martinelline type analogue, 2,3,3a,4,5,9b-hexahydro-8-phenoxy-4-(pyridin-2-yl)this compound, was synthesized via a one-pot reaction involving 2-Pyridinecarboxaldehyde, 4-Phenoxyaniline, and 2,3-Dihydrofuran (B140613) in the presence of a bismuth(III) nitrate pentahydrate catalyst. nih.gov

Furthermore, the synthesis of this compound-2-carboxylate has been reported, highlighting another synthetic pathway to access functionalized derivatives of this scaffold. researchgate.net The choice of synthetic route often depends on the desired substitution pattern on the final this compound molecule.

Physical and Chemical Properties

The physical and chemical properties of furo[3,2-c]quinoline derivatives are influenced by the nature and position of the substituents on the tricyclic core. Generally, these compounds are solids at room temperature.

Spectroscopic data, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are crucial for the characterization of these compounds. For instance, the 1H-NMR spectrum of 4-Methylbenzothis compound in CDCl3 shows a characteristic singlet for the methyl group at 2.55 ppm and a singlet for the proton at position 9 at 9.45 ppm. mdpi.com The 13C-NMR spectrum provides information about the carbon framework of the molecule. mdpi.com High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass and elemental composition of the synthesized compounds. mdpi.com

Some derivatives of this compound have been reported to exhibit fluorescence, suggesting potential applications in the field of optical devices. nih.gov The table below summarizes some of the reported physical data for specific this compound derivatives.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
Furo[3,2-c]quinolin-4(5H)-oneC₁₁H₇NO₂185.182Not available
2,4-Dimethyl-furo[3,2-c]quinolineC₁₃H₁₁NO197.237Not available
4-Methylbenzothis compoundC₁₆H₁₂NO234.0913 (M+H)⁺149–150
5-Methylbenzothis compoundC₁₆H₁₂NO234.0913 (M+H)⁺146–149
4-(Trifluoromethoxy)benzothis compoundC₁₆H₈F₃NO₂Not available143–144

Derivatization and Structural Modification Strategies of Furo 3,2 C Quinoline

Introduction of Functional Groups on the Furo[3,2-c]quinoline Scaffold

The introduction of diverse functional groups onto the this compound scaffold is a key strategy to create a library of analogues with varied properties. Different synthetic methodologies have been developed to achieve this, allowing for the incorporation of substituents at various positions of the heterocyclic core.

One common approach involves the cyclization of appropriately substituted quinolone precursors. For instance, the synthesis of 2-aroylfuro[3,2-c]quinolines has been achieved from quinolone-based chalcones through bromination of the exocyclic double bond, which is followed by furan (B31954) ring formation. This reaction proceeds via tautomerization of the quinolin-4(1H)-one ring to the corresponding 4-hydroxyquinoline, followed by cyclization and in situ oxidation.

Furthermore, various functional groups such as methyl, chloro, and trifluoromethoxy have been successfully introduced onto the benzothis compound system. mdpi.com These substitutions have been achieved on both the quinoline (B57606) and the benzo portions of the scaffold, leading to a range of derivatives with different electronic and steric properties. mdpi.com For example, the synthesis of 8-bromo-2-(1-butoxyethyl)-4-methyl-furo[3,2-c]quinoline highlights the possibility of introducing halogen and alkyl groups at specific positions. ontosight.ai The presence of a bromine atom can be particularly useful for further downstream cross-coupling reactions to introduce additional complexity. ontosight.ai

Regioselective Functionalization Approaches

Regioselective functionalization is critical in the synthesis of complex molecules as it allows for the precise control over the position of new chemical bonds and functional groups. In the context of this compound synthesis, several regioselective methods have been reported.

An acid-catalyzed tandem reaction between 4-hydroxy-1-methylquinolin-2(1H)-one and propargylic alcohols can proceed via a Friedel–Crafts-type alkylation and a 5-exo-dig ring closure sequence to afford furo[3,2-c]quinolones in a regioselective manner. rsc.orgrsc.orgnih.gov The nature of the propargylic alcohol plays a crucial role in directing the reaction pathway towards the formation of the this compound core over the alternative pyrano[3,2-c]quinolone system. rsc.orgrsc.orgnih.gov Another example of regioselectivity is the copper(I)-catalyzed reaction where a highly regioselective 5-exo-dig nucleophilic attack of a hydroxy group onto a triple bond is a key step in the formation of the furan ring. nih.gov

Furthermore, the reaction of 4-hydroxy-2-quinolones with 3,4,5,6-tetrachloro-1,2-benzoquinone has been shown to produce 7,8-dichlorobenzothis compound-6,9,10(5H)-triones regioselectively. bohrium.com This reaction demonstrates the selective formation of C-C and C-O bonds at specific positions on the quinoline and benzoquinone reactants. The one-step formation of furo[3,2-c]quinolin-4(5H)-ones has also been reported through a new regioselective oxidative cyclization. capes.gov.br

Synthesis of Substituted this compound Analogues

The synthesis of a wide array of substituted this compound analogues has been a major focus of research, driven by the need to explore the structure-activity relationships of this class of compounds. Various synthetic strategies have been employed to access these derivatives, often starting from functionalized quinoline precursors.

A convenient method for the synthesis of 3-aryl-4-oxo-4,5-dihydrofuro[3,2-c]quinolines involves the cyclodehydration of β-ketoethers of quinolones, which are in turn obtained from the reaction of 4-hydroxyquinolin-2(1H)-ones with phenacyl bromides. tandfonline.com This approach allows for the introduction of various aryl groups at the 3-position of the this compound core.

Another notable example is the synthesis of a martinelline-type analogue, 2,3,3a,4,5,9b-hexahydro-8-phenoxy-4-(pyridin-2-yl)this compound. researchgate.netnih.gov This complex, substituted hexahydrothis compound was synthesized and investigated for its biological potential. researchgate.netnih.gov The synthesis of various substituted benzofuro[3,2-c]quinolines has also been extensively explored, with different substituents on both the quinoline and the furan-fused benzene (B151609) ring. mdpi.comnih.gov

Below is a table summarizing some of the synthesized substituted this compound analogues:

Compound NameStarting MaterialsKey Reaction TypeReference
2-Aroylfuro[3,2-c]quinolinesQuinolone-based chalconesBromination, cyclization, oxidation
3-Aryl-4-oxo-4,5-dihydrofuro[3,2-c]quinolines4-Hydroxyquinolin-2(1H)-ones, phenacyl bromidesCyclodehydration tandfonline.com
2,3,3a,4,5,9b-Hexahydro-8-phenoxy-4-(pyridin-2-yl)this compound2-Pyridinecarboxaldehyde, 4-phenoxyaniline, 2,3-dihydrofuran (B140613)Multi-component reaction researchgate.netnih.gov
Substituted benzofuro[3,2-c]quinolinesSubstituted 3-(2-methoxyphenyl)quinolin-4(1H)-onesDemethylation, cyclization mdpi.comnih.gov
3-(Methylthio)-4-oxo-4,5-dihydrofuro[3,2-c]quinolone-2-carbonitrilesQuinoline-2,4-diones, 2-[bis(methylthio)methylene]malononitrileCyclocondensation bohrium.com

Design and Synthesis of this compound-Hybrid Molecules

The design and synthesis of hybrid molecules, which combine the this compound scaffold with other pharmacologically relevant moieties, is a promising strategy for the development of new chemical entities with potentially enhanced or novel biological activities. This approach aims to leverage the properties of each constituent part within a single molecule.

Furo[3,2-c]quinolone hybrids are recognized as a significant class of angularly fused tricyclic compounds. rsc.orgnih.gov The synthesis of these hybrids often involves the construction of the this compound core from precursors that already contain the other molecular fragment or can be readily modified to incorporate it. For example, the synthesis of quinoline-pyrimidine hybrid compounds has been reported, where a pyrimidine (B1678525) ring is attached to a quinoline core. researchgate.net While not strictly this compound hybrids, these studies provide a basis for the design of more complex hybrids.

Formation of Tetracyclic and Other Polycyclic this compound Derivatives

The extension of the this compound scaffold to form tetracyclic and other polycyclic systems has led to the discovery of novel molecular architectures with interesting properties. These more complex structures are typically synthesized by annulating an additional ring onto the this compound core or by constructing the entire polycyclic system in a tandem reaction sequence.

A notable example is the synthesis of benzofuro[3,2-c]quinolines, which are tetracyclic systems formed by fusing a benzene ring to the furan portion of the this compound core. mdpi.comnih.gov These compounds have been synthesized through a demethylation followed by either a one-pot or stepwise cyclization of 3-(2-methoxyphenyl)quinolin-4(1H)-ones. mdpi.comnih.gov This methodology allows for the creation of a variety of substituted benzofuro[3,2-c]quinolines. mdpi.comnih.gov

Furthermore, the synthesis of fused naphthothis compound-6,7,12-triones has been reported. nih.gov These complex polycyclic compounds were prepared from the reaction of 1,6-disubstituted-4-hydroxy-quinoline-2-ones with 2,3-dichloro-1,4-naphthoquinone. nih.gov In a different approach, pyrano[3,2-c]quinolone products have been transformed into tetracyclic 4,9-dihydro-5H-cyclopenta[lmn]phenanthridin-5-one derivatives, demonstrating the utility of related heterocyclic systems as precursors to polycyclic this compound-containing structures. rsc.orgrsc.org The synthesis of polycyclic-fused benzoxepinoquinoline systems has also been described, showcasing the versatility of quinoline chemistry in building complex molecular frameworks. tandfonline.com

A table of some polycyclic this compound derivatives is presented below:

Compound ClassSynthetic PrecursorsKey ReactionReference
Benzofuro[3,2-c]quinolines3-(2-Methoxyphenyl)quinolin-4(1H)-onesDemethylation, cyclization mdpi.comnih.gov
Naphthothis compound-6,7,12-triones1,6-Disubstituted-4-hydroxy-quinoline-2-ones, 2,3-dichloro-1,4-naphthoquinoneAnnulation nih.gov
4,9-Dihydro-5H-cyclopenta[lmn]phenanthridin-5-onesPyrano[3,2-c]quinolones, propargylic alcoholsDiels-Alder, retro-Diels-Alder, Friedel-Crafts rsc.orgrsc.org
Benzoxepino[3,4-b]quinolin-13(6H)-onesEthyl 6-benzoyl-2-(chloromethyl)quinoline-3-carboxylate, substituted phenolsIntramolecular Friedel-Crafts acylation tandfonline.com

Computational Chemistry and Molecular Modeling of Furo 3,2 C Quinoline Systems

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the quantum mechanical properties of molecules, offering a balance between accuracy and computational cost. calvin.edu For furo[3,2-c]quinoline systems, DFT is employed to elucidate their fundamental electronic characteristics and predict their behavior in chemical reactions and interactions.

Electronic Structure Analysis and Reactivity Prediction

DFT calculations are instrumental in understanding the electronic structure of this compound derivatives. By solving the Kohn-Sham equations, researchers can obtain crucial information about the molecule's frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net

These calculations also allow for the determination of various global reactivity descriptors, which provide a quantitative measure of the molecule's reactivity. These descriptors are valuable for predicting how this compound derivatives will interact with other chemical species.

Table 1: Key Electronic Properties and Reactivity Descriptors from DFT

Property/DescriptorDescriptionSignificance for this compound
HOMO Energy Energy of the Highest Occupied Molecular Orbital.Indicates the electron-donating ability of the molecule.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.Indicates the electron-accepting ability of the molecule.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.A smaller gap suggests higher reactivity and lower kinetic stability.
Ionization Potential The minimum energy required to remove an electron from a molecule.Relates to the molecule's susceptibility to oxidation.
Electron Affinity The energy released when an electron is added to a molecule.Relates to the molecule's susceptibility to reduction.
Electronegativity (χ) The power of an atom to attract electrons to itself.Predicts the direction of charge transfer in a reaction.
Chemical Hardness (η) A measure of the resistance to a change in electron distribution."Hard" molecules are less reactive than "soft" molecules.
Chemical Softness (S) The reciprocal of chemical hardness.A higher value indicates greater reactivity.

This table is a representation of data that can be generated through DFT calculations.

Furthermore, Molecular Electrostatic Potential (MEP) maps, generated from DFT calculations, visualize the charge distribution on the molecule's surface. These maps are invaluable for identifying electrophilic and nucleophilic sites, thereby predicting the regions of the this compound scaffold most likely to engage in intermolecular interactions.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra

To understand the photophysical properties of this compound derivatives, Time-Dependent Density Functional Theory (TD-DFT) is employed. nih.govbohrium.com This method allows for the calculation of the electronic excitation energies and oscillator strengths, which can be used to simulate the molecule's UV-Vis absorption spectrum. nih.govbohrium.comresearchgate.net By comparing the theoretically predicted spectra with experimental data, researchers can validate their computational models and gain a deeper understanding of the electronic transitions occurring within the molecule. bohrium.com TD-DFT calculations are crucial for designing novel this compound-based materials with specific optical properties for applications such as organic light-emitting diodes (OLEDs) or fluorescent probes.

Molecular Docking Studies for Ligand-Target Interaction Profiling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rsc.orgrsc.org In the context of this compound research, docking studies are pivotal for elucidating the potential biological targets of these compounds and for understanding the molecular basis of their activity. nih.govnih.gov

These studies involve docking this compound derivatives into the active sites of various proteins, such as kinases, topoisomerases, or DNA gyrase, which are often implicated in diseases like cancer and bacterial infections. nih.govmdpi.com The docking simulations generate various possible binding poses and score them based on the predicted binding affinity. This information helps in identifying the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the ligand-protein complex.

The insights gained from molecular docking are instrumental in structure-activity relationship (SAR) studies, where the relationship between the chemical structure of a molecule and its biological activity is investigated. By understanding how different substituents on the this compound scaffold affect binding affinity and selectivity, medicinal chemists can rationally design more potent and specific inhibitors. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.netnih.govmedcraveonline.com For this compound systems, QSAR models can be developed to predict the biological activity of new, unsynthesized derivatives, thereby prioritizing the synthesis of the most promising candidates and reducing the time and cost of drug discovery. medcraveonline.comnih.govmdpi.com

The development of a QSAR model involves several key steps:

Data Set Selection: A diverse set of this compound derivatives with experimentally determined biological activities is compiled.

Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include constitutional, topological, geometrical, and electronic descriptors.

Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using both internal and external validation techniques to ensure its robustness and reliability. nih.gov

Successful QSAR models can provide valuable insights into the structural features of the this compound scaffold that are crucial for its biological activity, guiding the design of new compounds with enhanced potency and selectivity. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability

Molecular Dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecular systems. mdpi.comresearchgate.net For this compound derivatives, MD simulations provide a dynamic view of their conformational flexibility and their interactions with biological targets. mdpi.comresearchgate.net

When a this compound derivative is docked into the active site of a protein, MD simulations can be performed on the resulting complex to assess the stability of the binding pose over time. These simulations track the movements of every atom in the system, providing detailed information about the conformational changes in both the ligand and the protein upon binding. By analyzing the trajectory of the simulation, researchers can evaluate the stability of key intermolecular interactions, such as hydrogen bonds, and calculate the binding free energy, which is a more accurate measure of binding affinity than docking scores alone. mdpi.com

MD simulations are also valuable for studying the conformational landscape of the this compound scaffold itself, identifying the low-energy conformations that are most likely to be biologically active. This information is crucial for understanding the structural requirements for binding to a specific target and for designing ligands with improved conformational properties.

Structure Activity Relationship Sar Studies of Furo 3,2 C Quinoline Derivatives

Correlating Structural Features with Biological Target Interactions

The inherent fused quinoline (B57606) and furan (B31954) ring system of furo[3,2-c]quinoline is a key determinant of its pharmacological profile ontosight.aiontosight.ai. The strategic placement of various substituents on this bicyclic framework further modulates its interactions with specific biological targets, leading to a spectrum of therapeutic potentials ontosight.ai.

Research has indicated that this compound derivatives exhibit activity against a range of biological targets:

Kinases: Naphthothis compound-6,7,12-triones and pyrano[3,2-c]quinoline-6,7,8,13-tetraones have been identified as inhibitors of Extracellular signal-Regulated Kinases (ERK1 and ERK2) nih.govnih.gov. Molecular docking studies suggest that these compounds bind within the ATP catalytic site of ERK2, indicating an ATP-competitive inhibition mechanism nih.gov.

DNA Repair Enzymes: Furoquinolinedione and isoxazoloquinolinedione derivatives have demonstrated inhibitory activity against Tyrosyl-DNA phosphodiesterase 2 (TDP2), a DNA repair enzyme. Isoxazoloquinolinedione derivatives generally showed higher potency in this context nih.gov.

Apoptosis Regulators: A hexahydrothis compound derivative, structurally analogous to martinelline, has shown potential anticancer activity against MDAMB-231 breast cancer cells. This compound also exhibited the ability to potentiate the fungistatic activity of miconazole (B906) against Candida albicans nih.govekb.eg. Furthermore, N-(3,4-dimethylphenyl)-4-(4-isobutyrylphenyl)-2,3,3a,4,5,9b-hexahydrothis compound-8-sulfonamide, an analogue of MX69, maintained on-target inhibition for both MDM2 and XIAP, two critical regulators of apoptosis nih.gov.

Identification of Key Pharmacophoric Elements within the this compound Scaffold

The this compound core itself serves as a fundamental pharmacophoric element, providing the essential structural framework for biological activity ontosight.aiontosight.ai. The unique fusion of the furan and quinoline rings is consistently highlighted as a contributing factor to the compounds' pharmacological properties ontosight.aiontosight.ai.

Beyond the core scaffold, specific functional groups and their positions are crucial:

Substituents on the Quinoline Ring: The presence of various substituents on the quinoline ring system, such as methoxy, methyl, and pentyloxyethyl groups, significantly influences the biological activity ontosight.ai. For example, in N-(4-ethylphenyl)-4-methylthis compound 2-carboxamide, the carboxamide functional group attached to the quinoline ring, along with an ethyl substituent on the phenyl ring (which is attached to the carboxamide's nitrogen atom), are integral to its potential pharmacological properties ontosight.ai.

Carboxamide and Pyridine (B92270) Moieties: In compounds like 4-methyl-N-(pyridin-2-ylmethyl)this compound-2-carboxamide (CHEMBL1433156), the carboxamide group and the N-(pyridin-2-ylmethyl) moiety attached to the quinoline ring are important. The pyridine ring, in particular, is recognized for its prevalence in many biologically active molecules and its role in mediating interactions with various biological targets, including enzymes, proteins, and receptors ontosight.ai.

Ring A and B in Hexahydrothis compound: In the context of hexahydrothis compound derivatives acting as dual MDM2/XIAP inhibitors, the "A-ring" (containing an oxygen atom) was found to be crucial for potency. The "B-ring" also plays a role, with ester substitutions on it leading to metabolic instability, suggesting the need for more stable alternatives nih.gov.

Influence of Substituents on Binding Affinity and Mechanistic Inhibition

The strategic modification of substituents on the this compound scaffold profoundly impacts their binding affinity to targets and their mechanisms of inhibition.

ERK Inhibitors: For naphthothis compound-6,7,12-triones and pyrano[3,2-c]quinoline-6,7,8,13-tetraones, the position and nature of substituents are critical for their ERK inhibitory activity. Compounds 3b and 6 (specific derivatives of these classes) demonstrated potent inhibition of ERK1 and ERK2. Compound 6 was particularly effective, showing an ATP-competitive inhibition mechanism against ERK2 with a Ki of 0.09 µM nih.gov.

CompoundTargetIC50 (µM)Ki (µM)Inhibition Mechanism
3bERK10.5N/AN/A
3bERK20.6N/AN/A
6ERK10.19N/AN/A
6ERK20.160.09ATP-competitive

Data derived from nih.gov.

MDM2/XIAP Inhibitors: In the development of dual MDM2/XIAP inhibitors based on the hexahydrothis compound scaffold, the structural modifications to the A-ring (containing an oxygen atom) led to the highest potency. Conversely, ester substitutions on the B-ring were found to be metabolically unstable in vivo, highlighting the importance of substituent choice for pharmacokinetic properties in addition to binding affinity nih.gov.

TLR8 Agonists: For furo[2,3-c]pyridines, which share structural similarities with furo[3,2-c]quinolines, distinct SAR patterns were observed based on varying substituents at the C2 position, influencing their ability to activate Toll-like receptor 8 (TLR8) acs.orgvulcanchem.com. Generally, the introduction of substituents at positions like C2 and C5 on the quinoline core can enhance activity researchgate.net.

Stereochemical Implications in this compound-Target Interactions

Stereochemistry plays a significant role in the biological activity of this compound derivatives, particularly given the potential for chiral centers within these complex molecules.

Chiral Centers and Isomers: A synthesized hexahydrothis compound analogue was reported to possess three chiral centers, implying the existence of eight possible stereoisomers. Each stereoisomer could exhibit different biological activities and binding profiles with targets nih.gov.

Defined Stereochemistry: For certain derivatives, such as CHEMBL1557274, the stereochemistry is explicitly defined (e.g., (3aS,4S,9bS)), indicating a precise spatial arrangement of atoms that is crucial for its molecular properties and potential biological activity ontosight.ai.

Stereoselective Synthesis: Synthetic routes to this compound derivatives often involve stereoselective reactions. For instance, the intramolecular [4+2] cycloaddition of in situ generated aza-o-quinone methide to produce cis/trans-fused furo/pyrano[3,2-c]tetrahydroquinolines demonstrated that the geometry of the dienophile olefin significantly influenced the stereochemical outcome, with cis-configured products often being the major isolates researchgate.net.

Povarov Reaction: The Povarov reaction, a three-component Aza–Diels–Alder reaction used in the assembly of the hexahydrothis compound scaffold, is a formal [4+2]-cycloaddition. This type of reaction inherently has stereochemical considerations that dictate the spatial arrangement of the newly formed rings and their substituents, which in turn affects interactions with biological macromolecules nih.gov.

Molecular Mechanisms of Furo 3,2 C Quinoline Target Interactions Preclinical Focus

Enzyme Inhibition Mechanisms

Direct and detailed research findings on the enzyme inhibition mechanisms of the parent Furo[3,2-c]quinoline (CID 20607336) are not widely documented. However, various studies have explored the inhibitory potential of compounds that incorporate a furoquinoline or related quinoline (B57606) core.

Specific preclinical data demonstrating the direct inhibition of Extracellular Signal-Regulated Kinase (ERK) by this compound (CID 20607336) are not available in the provided search results. Studies have shown that fused naphthothis compound-6,7,12-triones and pyrano[3,2-c]quinoline-6,7,8,13-tetraones, which are more complex derivatives of related quinoline structures, can act as ATP-competitive ERK inhibitors. For instance, compounds like 3b and 6, which are naphthothis compound and pyrano[3,2-c]quinoline derivatives respectively, have demonstrated ATP-competitive inhibition of ERK1 and ERK2 with micromolar to sub-micromolar IC50 and Ki values in in vitro kinase assays helsinki.finih.govnih.gov. These findings suggest that certain fused quinoline scaffolds can engage with the ATP catalytic binding site of ERK2.

Table 1: Summary of ERK Inhibition Data for Related Furoquinoline Derivatives

Compound ClassTarget EnzymeInhibition TypeIC50 (µM)Ki (µM)Citation
Naphthothis compound-6,7,12-triones (e.g., 3b)ERK1ATP-competitive0.5N/A helsinki.finih.govnih.gov
ERK2ATP-competitive0.6N/A helsinki.finih.govnih.gov
Pyrano[3,2-c]quinoline-6,7,8,13-tetraones (e.g., 6)ERK1ATP-competitive0.19N/A helsinki.finih.govnih.gov
ERK2ATP-competitive0.160.09 helsinki.finih.govnih.gov

Note: Data presented for derivatives, as direct data for this compound (CID 20607336) was not found.

There is no direct evidence in the provided search results indicating that this compound (CID 20607336) itself acts as a Topoisomerase I or II inhibitor. However, other related quinoline-based compounds and derivatives have been explored for such activity. For example, benzothis compound derivatives have been predicted to exhibit topoisomerase-II inhibition mdpi.com. Similarly, furo[2,3-b]quinoline (B11916999) derivatives have been shown to target Topoisomerase II, inhibiting cell proliferation and arresting the cell cycle in breast cancer cells nih.govresearchgate.net. Indolo[3,2-c]quinolines and pyrazolo[4,3-f]quinoline derivatives have also been investigated as topoisomerase I and II inhibitors mdpi.comnih.gov.

Table 2: Summary of Topoisomerase Inhibition Data for Related Quinoline Derivatives

Compound ClassTarget EnzymeInhibition TypeKey Findings (if available)Citation
Benzothis compound derivativesTopoisomerase IIPredicted inhibitionPredicted activity mdpi.com mdpi.com
Furo[2,3-b]quinoline derivatives (e.g., I7)Topoisomerase IIInhibition, cell cycle arrestInhibited proliferation of MDA-MB-231 cells, arrested cell cycle at G2/M phase nih.govresearchgate.net nih.govresearchgate.net
Indolo[3,2-c]quinoline derivatives (e.g., 5g, 8)Topoisomerase I and IIInhibitory activityCompound 5g (Topo I IC50 2.9 µM), Compound 8 (Topo II IC50 6.82 µM) nih.gov nih.gov

Note: Data presented for derivatives, as direct data for this compound (CID 20607336) was not found.

No specific preclinical data directly linking this compound (CID 20607336) to PI3K inhibition were found in the provided search results. Research in this area has primarily focused on other furoquinoline-based molecules or quinoline derivatives. For instance, some furoquinoline-based novel molecules have shown inhibitory potency against PI3K/Akt phosphorylation and mTOR nih.gov. Additionally, the furoquinoline alkaloid Dictamnine (B190991), which is structurally 4-methoxyfuro[2,3-b]quinoline (an isomer and derivative of furoquinoline), has been reported to downregulate the PI3K/AKT/mTOR signaling pathway [17, from previous search]. Other quinoline derivatives, such as thieno[3,2-c]quinoline compounds, have also demonstrated PI3K inhibitory activity mdpi.com.

Table 3: Summary of PI3K Inhibition Data for Related Furoquinoline/Quinoline Derivatives

Compound ClassTarget EnzymeKey Findings (if available)Citation
Furoquinoline-based novel moleculesPI3K/Akt/mTORInhibitory potency against phosphorylation nih.gov nih.gov
Dictamnine (4-methoxyfuro[2,3-b]quinoline)PI3K/AKT/mTOR pathwayDownregulated signaling pathway [17, from previous search][17, from previous search]
Thieno[3,2-c]quinoline derivativesPI3KIC50 = 1 µM for PI3K mdpi.com mdpi.com

Note: Data presented for derivatives, as direct data for this compound (CID 20607336) was not found.

Direct preclinical evidence for this compound (CID 20607336) as a c-Met kinase inhibitor is not available in the provided search results. However, the furoquinoline alkaloid Dictamnine (4-methoxyfuro[2,3-b]quinoline), a naturally occurring small-molecule furoquinoline, has been identified as a novel c-Met inhibitor [17, from previous search]. Dictamnine was found to suppress the growth of lung cancer cells by inhibiting the phosphorylation and activation of receptor tyrosine kinase c-Met, with an IC50 of 2.811 µM against c-Met-dependent EBC-1 cells [17, from previous search]. Other quinoline derivatives have also been extensively studied as c-Met inhibitors mdpi.comcas.ac.cnnih.govturkjps.org.

Table 4: Summary of c-Met Kinase Inhibition Data for Related Furoquinoline/Quinoline Derivatives

Compound ClassTarget EnzymeIC50 (µM)Key Findings (if available)Citation
Dictamnine (4-methoxyfuro[2,3-b]quinoline)c-Met2.811Suppressed lung cancer cell growth, inhibited c-Met phosphorylation [17, from previous search][17, from previous search]
Furo[2,3-d]pyrimidine scaffoldc-Met0.0357 (for thieno[2,3-d]pyrimidine (B153573) 6b)High inhibitory effect on cell proliferation nih.gov nih.gov

Note: Data presented for derivatives, as direct data for this compound (CID 20607336) was not found.

Specific preclinical data on the inhibition of Butyrylcholinesterase (BChE) by this compound (CID 20607336) were not identified in the provided literature. However, certain substituted this compound derivatives and related quinoline scaffolds have shown anticholinesterase activity. For instance, 2-aroylfuro[3,2-c]quinolines have demonstrated promising activity as acetylcholinesterase inhibitors rsc.orgua.pt. Pyrano[3,2-c]quinoline-3-carbonitrile derivatives have been reported as BChE inhibitors, with some compounds exhibiting mixed inhibition and binding to both the anionic catalytic site (CAS) and peripheral anionic site (PAS) of BChE umsha.ac.irumsha.ac.ir.

Table 5: Summary of BChE Inhibition Data for Related Furoquinoline/Quinoline Derivatives

Compound ClassTarget EnzymeIC50 (µM)Inhibition TypeKey Findings (if available)Citation
2-Aroylfuro[3,2-c]quinolines (e.g., 2c)Acetylcholinesterase27.52N/APromising activity rsc.orgua.pt rsc.orgua.pt
Pyrano[3,2-c]quinoline-3-carbonitrile derivatives (e.g., 6l)BChE1.00MixedBinds to both catalytic and peripheral anionic sites umsha.ac.irumsha.ac.ir umsha.ac.irumsha.ac.ir

Note: Data presented for derivatives, as direct data for this compound (CID 20607336) was not found. 2-Aroylfuro[3,2-c]quinolines were reported for AChE, not BChE in the provided snippets.

No specific preclinical data on the direct inhibition of Insulin-like Growth Factor (IGF) or its receptors by this compound (CID 20607336) were found in the provided search results. Research on quinoline derivatives as inhibitors of growth factor receptors generally exists, but no direct link to this compound was established.

Table 6: Summary of IGF Inhibition Data for this compound

CompoundTargetInhibition DataCitation
This compound (CID 20607336)IGFNo specific data found.N/A

Other Kinase Modulation (e.g., PDK1, FGFR3, AxL, CLK1/4)

While quinoline derivatives, in general, have been explored for their kinase inhibitory properties, direct and specific modulation of kinases such as PDK1, FGFR3, and AxL by this compound itself is not extensively detailed in the provided preclinical research findings. For instance, studies have reported on 4-substituted quinolines as PDK1 enzyme inhibitors, with a quinoline-benzodioxan conjugate showing significant antiproliferative activity. google.com Similarly, quinoline carboxamide derivatives have been investigated as Fibroblast Growth Factor Receptor 3 (FGFR3) inhibitors. uni-goettingen.de However, these findings pertain to broader quinoline scaffolds rather than specifically this compound.

Regarding CDC2-like kinases (CLKs), research has identified furo[3,2-b]pyridines, a related but structurally distinct scaffold, as potent and selective inhibitors of CLK1, CLK2, and CLK4. ctdbase.orggithub.ionih.gov These compounds have shown activity in modulating alternative mRNA splicing. nih.gov While belonging to the furan-fused heterocyclic class, the direct activity of this compound against CLK1/4 is not explicitly demonstrated in the provided literature.

DNA/Nucleic Acid Interaction Mechanisms (e.g., G-quadruplex stabilization)

The interaction of this compound derivatives with DNA and nucleic acids has been a subject of investigation, particularly concerning their potential to stabilize G-quadruplex structures. Furo[3,2-c]quinolone hybrids have been noted in the context of DNA-binding studies. wikipedia.orgnih.gov While specific detailed findings on G-quadruplex stabilization directly by this compound are limited in the provided search results, related fused quinoline systems, such as indolo[3,2-c]quinolones and indolo[3,2-b]quinoline derivatives, have been extensively studied as potent and selective G-quadruplex stabilizers. rna-society.org These related compounds have demonstrated the ability to bind to and stabilize human telomeric and gene promoter G-quadruplexes, with some showing antiproliferative effects in human malignant cell lines. rna-society.org Additionally, benzothis compound derivatives have been explored as potential antileukemia agents, with some studies suggesting topoisomerase II inhibition.

Ion Channel Modulation (e.g., Voltage-Gated Potassium Channel Kv1.3 Blocking)

This compound derivatives have demonstrated significant activity as blockers of the voltage-gated potassium channel Kv1.3. The Kv1.3 channel is considered a valuable target for immunosuppression due to its crucial role in T-lymphocyte activation and its restricted expression primarily to lymphocytes.

A notable example is the angular furoquinolinone, 8-methoxy-2-(1'-methylethyl)-5-methyl-4,5-dihydrofuro[3,2-c]quinolin-4-one (referred to as compound 8c in some studies, CAS: 98751-20-3). This compound has been synthesized and screened for its Kv1.3 blocking activity. It exhibited a half-blocking concentration (IC₅₀) of 5 µM against Kv1.3 channels stably expressed in mouse-fibroblasts L929 cells. Furthermore, compound 8c demonstrated an 8-fold selectivity for Kv1.3 channels over Kv currents in N1E-115 neuroblastoma cells. This selectivity suggests its potential as a template for developing novel immunosuppressants.

Other furoquinoline derivatives have also been reported to inhibit Kv1.3 with IC₅₀ values ranging from 150 nM to 10 µM in whole-cell patch-clamp experiments. The blockade of Kv1.3 channels has been shown to prevent T-cell activation and attenuate immune responses in vivo, highlighting the therapeutic relevance of such compounds.

Table 1: Kv1.3 Blocking Activity of a this compound Derivative

Compound NameTargetIC₅₀ (µM)Selectivity (vs. N1E-115 Kv currents)Reference
8-methoxy-2-(1'-methylethyl)-5-methyl-4,5-dihydrofuro[3,2-c]quinolin-4-one (Compound 8c)Kv1.358-fold

ATP-Binding Cassette Transporter (ABCG2) Inhibition

Based on the provided preclinical research findings, direct evidence for this compound acting as an inhibitor of the ATP-Binding Cassette Transporter ABCG2 is not explicitly reported. Studies on ABCG2 inhibition have primarily focused on other chemical scaffolds, including pyrimido[1″,2″:1,5]pyrazolo[3,4-b]quinolines, google.com as well as quinazoline, oxadiazole, thiadiazole, and thieno[3,2-c]pyridine (B143518) derivatives. While these compounds demonstrate inhibitory activity against ABCG2, this activity has not been directly attributed to the this compound scaffold in the provided literature.

Advanced Spectroscopic and Crystallographic Characterization for Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of furo[3,2-c]quinoline derivatives. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, allowing for the precise assignment of protons and carbons.

In ¹H NMR spectra of this compound systems, aromatic protons typically appear as multiplets in the downfield region, with their chemical shifts and coupling constants providing clear insights into the substitution pattern on both the quinoline (B57606) and furan (B31954) rings. For instance, in studies of various substituted furo[2,3-b]quinolines, the structures were confirmed by detailed ¹H and ¹³C NMR analysis. nih.gov

¹³C NMR spectroscopy complements the proton data by mapping the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are sensitive to their local electronic environment, enabling the confident assignment of each carbon in the heterocyclic system. The analysis of ¹H and ¹³C NMR spectra is often supported by two-dimensional NMR experiments, such as HSQC and HMBC, which reveal correlations between protons and carbons, solidifying the structural assignments. clockss.org

NMR is also a powerful tool for real-time reaction monitoring. By acquiring spectra at various time points during a synthesis, chemists can track the disappearance of reactant signals and the concurrent emergence of product signals. This allows for the optimization of reaction conditions, such as temperature, time, and catalyst loading, and provides mechanistic insights by potentially identifying reaction intermediates.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for a Furoquinoline Derivative
Atom Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
Aromatic CH7.20 - 8.50 (m)115.0 - 150.0
Furan CH6.80 - 7.50 (m)105.0 - 145.0
Substituent-HVaries based on groupVaries based on group

Note: Data are generalized from typical ranges for substituted furoquinoline systems and may vary significantly based on specific substitution patterns and solvent.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is critical for determining the molecular weight of this compound compounds and for gaining structural information through fragmentation analysis. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which is used to determine the elemental composition of the molecule, confirming its molecular formula.

Tandem mass spectrometry (MS/MS), often coupled with soft ionization techniques like electrospray ionization (ESI), is particularly useful for mechanistic elucidation. In a study on furo[3,2-c]tetrahydroquinoline derivatives, ESI-MS/MS was used to analyze their fragmentation pathways. researchgate.net Researchers identified two primary protonation-driven fragmentation mechanisms:

Protonation on the furan oxygen atom : This event can trigger the cleavage of the C-O bond, leading to the elimination of a water molecule and subsequent fragmentation.

Protonation on the quinoline nitrogen atom : This can lead to the characteristic loss of a dihydrofuran molecule from the parent ion. researchgate.net

These predictable fragmentation patterns serve as a diagnostic tool, helping to confirm the core structure of this compound derivatives and to identify metabolites in complex biological mixtures. researchgate.net The fragmentation of related oxygenated quinolines has also been systematically studied, providing a foundation for interpreting the mass spectra of more complex systems like furoquinoline alkaloids. cdnsciencepub.commcmaster.ca

Table 2: Common Fragmentation Pathways for Furo[3,2-c]tetrahydroquinolines in ESI-MS/MS
Precursor IonProtonation SiteKey Fragmentation EventCharacteristic Neutral Loss
[M+H]⁺Furan OxygenC–O bond cleavageH₂O
[M+H]⁺Quinoline NitrogenRing openingDihydrofuran

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of a this compound derivative displays a series of absorption bands corresponding to the vibrational frequencies of specific bonds within the structure.

Key characteristic absorptions for the this compound scaffold include:

Aromatic C-H Stretching : Typically observed just above 3000 cm⁻¹, which distinguishes them from aliphatic C-H stretches. vscht.cz

C=C and C=N Stretching : The stretching vibrations of the carbon-carbon double bonds within the aromatic quinoline and furan rings, and the carbon-nitrogen double bond of the quinoline, appear in the 1650-1400 cm⁻¹ region. astrochem.org

C-O-C Stretching : The asymmetric and symmetric stretching of the ether linkage in the furan ring gives rise to strong bands, typically in the 1250-1050 cm⁻¹ region.

C-H Bending : Out-of-plane (oop) C-H bending vibrations in the 900-675 cm⁻¹ range can provide information about the substitution pattern on the aromatic rings. vscht.cz

For example, in a study of the related compound 3-(5-amino-1,3,4-thiadiazol-2-yl)-6-ethyl-4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione (ATEHPQ), characteristic IR bands were observed for C=O (1720 and 1656 cm⁻¹) and C=N (1604 cm⁻¹) groups, confirming the presence of the quinoline and pyrone rings. nih.gov

Table 3: General Characteristic IR Absorption Ranges for this compound
Bond TypeFunctional GroupCharacteristic Absorption (cm⁻¹)
C-HAromatic3100 - 3000
C=CAromatic Ring1600 - 1450
C=NQuinoline Ring~1620
C-O-CFuran Ring Ether1250 - 1050 (strong)
C-HAromatic Bending900 - 675

X-ray Crystallography for Absolute Configuration and Ligand-Target Co-crystal Analysis

X-ray crystallography provides the most definitive structural information, offering an unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid. This technique is invaluable for establishing the absolute configuration of chiral centers, defining molecular conformation, and analyzing intermolecular interactions.

A crystallographic study of 7-chloro-8-fluoro-4-phenyl-2,3,3a,4,5,9b-hexahydrothis compound, a derivative of the core structure, provided precise data on its solid-state conformation. The analysis revealed that the furan ring adopts a twist conformation, while the adjacent pyridine (B92270) ring is in a sofa conformation. Furthermore, the study identified intermolecular hydrogen bonding between the pyridine NH group and the furan oxygen atom of a neighboring molecule, which dictates the crystal packing.

This level of detail is crucial for understanding structure-activity relationships, as the specific 3D shape of a molecule governs its interaction with biological targets. While co-crystal analysis with a biological target for this compound itself is not broadly reported, the technique remains the gold standard for visualizing ligand-receptor binding, guiding rational drug design.

Table 4: Crystallographic Data for a Hexahydrothis compound Derivative
ParameterValue
Compound7-chloro-8-fluoro-4-phenyl-2,3,3a,4,5,9b-hexahydrothis compound
Molecular FormulaC₁₇H₁₅ClFNO
Crystal SystemMonoclinic
Space GroupC2/c
a (Å)25.826
b (Å)6.8065
c (Å)17.2924
β (°)102.490
Volume (ų)2967.8

UV-Visible Spectroscopy for Electronic Transitions and Interaction Studies

UV-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions. The fused aromatic system of this compound acts as a chromophore, giving rise to characteristic absorption bands.

The spectra are typically dominated by high-energy π→π* transitions, which involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the conjugated system. youtube.comyoutube.com The presence of heteroatoms (nitrogen and oxygen) with non-bonding electrons also allows for lower-energy n→π* transitions, although these are often less intense. youtube.com

In a study on a related pyrano[3,2-c]quinoline derivative, distinct absorption peaks were observed in the UV and visible regions (at 2.8 eV, 3.41 eV, and 4.21 eV), corresponding to different electronic transitions within the molecule. nih.gov The position (λₘₐₓ) and intensity (molar absorptivity, ε) of these absorption bands are sensitive to the solvent polarity and the nature of substituents on the this compound core. This sensitivity can be exploited to study interactions with other molecules or changes in the local environment. For example, changes in the UV-Vis spectrum upon addition of a metal ion or a biomolecule can indicate binding events and provide quantitative data on the interaction.

Table 5: Typical Electronic Transitions in this compound Systems
Transition TypeOrbitals InvolvedRelative EnergyDescription
π → ππ (bonding) → π (antibonding)HighIntense absorption bands, characteristic of the conjugated aromatic system.
n → πn (non-bonding) → π (antibonding)LowLess intense bands, involving lone pair electrons on oxygen and nitrogen.

Future Directions and Emerging Avenues in Furo 3,2 C Quinoline Research

Exploration of Novel Synthetic Methodologies for Furo[3,2-c]quinoline Scaffolds

The efficient and sustainable synthesis of this compound and its derivatives remains a cornerstone of research. Recent advancements have focused on developing more atom-economical, environmentally benign, and stereoselective approaches.

Emerging Synthetic Strategies:

Multicomponent Reactions (MCRs): MCRs offer significant advantages by assembling complex molecules in a single step from three or more reactants, reducing waste and reaction time. For instance, the enantioselective synthesis of hexahydrofuro[3,2-c]quinolines has been achieved through a metal–organo orthogonal-relay catalytic asymmetric reaction involving a three-component coupling of an alkynol, an aldehyde, and an arylamine, catalyzed by a gold complex and a chiral BINOL-derived phosphoric acid. Quantum chemical calculations have elucidated the mechanism as a sequential Mannich/intramolecular Friedel–Crafts process rsc.org. Similarly, a one-pot multicomponent reaction has been employed for the synthesis of 8-methyl-4-pyridin-4-yl-2,3,3a,4,5,9b-hexahydro-furo[3,2-c]quinoline vulcanchem.com.

Cascade and Tandem Reactions: These reactions involve multiple bond-forming events in a single pot, leading to increased complexity from simpler starting materials. An elegant synthesis of 2-aroylfuro[3,2-c]quinolines has been developed from quinolone-based chalcones via bromination of the exocyclic double bond followed by furan (B31954) ring formation, occurring as a one-pot transformation with in situ oxidation ua.ptrsc.org. Acid-catalyzed tandem reactions between 4-hydroxy-1-methylquinolin-2(1H)-one and propargylic alcohols have also been reported, yielding furo[3,2-c]quinolones through a Friedel–Crafts-type alkylation and 5-exo-dig ring closure sequence rsc.orgrsc.org.

Metal-Catalyzed and Metal-Free Approaches: The development of both highly efficient metal-catalyzed reactions and greener metal-free alternatives is crucial. Benzofuro[3,2-c]quinolines have been synthesized via a sequential chlorination/demethylation and intramolecular cyclization pathway under metal-free and mild reaction conditions, yielding high product yields mdpi.com. Additionally, molybdenum-catalyzed one-pot multi-step syntheses of N-polyheterocycles, including furoquinolines, from nitroarenes and glycols, represent a sustainable approach through a domino reduction-imine formation-intramolecular cyclization-oxidation sequence researchgate.net. Transition metal or halogen-free conditions have also been utilized for the synthesis of 2,3-dihydrofuro[3,2-c]quinolines via TfOH or TMSOTf mediated condensation of 2-aminoaryl cyclopropyl (B3062369) ketones with aldehydes researchgate.net.

Palladium-Catalyzed Direct Arylation: One-pot syntheses of furo- or thienoquinolines have been achieved through sequential imination and intramolecular palladium-catalyzed direct arylation, showcasing the power of transition metal catalysis in constructing these fused systems eurekaselect.commdpi.com.

These diverse synthetic strategies underscore a growing trend towards more sophisticated, efficient, and sustainable methods for accessing the this compound scaffold, enabling the creation of novel derivatives with tailored properties.

Identification of Unexplored Biological Targets and Pathways

While this compound derivatives have demonstrated a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, neuroprotective, and anticholinesterase properties ua.ptrsc.orgmdpi.comontosight.aismolecule.comresearchgate.net, a significant frontier lies in systematically identifying their unexplored biological targets and underlying pathways.

Strategies for Target Deconvolution and Pathway Elucidation:

Phenotypic Screening Coupled with Target Deconvolution: High-throughput phenotypic screening of diverse this compound libraries against various cellular models can reveal novel biological activities. Subsequent target deconvolution strategies, such as affinity purification coupled with mass spectrometry (AP-MS), chemical proteomics, or CRISPR-Cas9 genetic screens, can then identify the direct protein targets responsible for the observed phenotypes.

Omics Approaches: The integration of transcriptomics, proteomics, and metabolomics data can provide a holistic view of cellular responses to this compound treatment. Changes in gene expression, protein profiles, or metabolic pathways can offer crucial insights into the mechanisms of action and suggest previously unconsidered biological targets or signaling cascades. For instance, while some derivatives are known ERK inhibitors nih.govnih.gov, a deeper understanding of their impact on the broader MAPK pathway or other interconnected signaling networks could reveal new therapeutic opportunities.

Exploration of Rare Disease or Neglected Tropical Disease Targets: Given the structural diversity possible with the this compound scaffold, there is potential to investigate its activity against targets relevant to less-studied diseases, moving beyond common therapeutic areas.

Modulation of Protein-Protein Interactions: Many diseases are driven by aberrant protein-protein interactions. Furo[3,2-c]quinolines could be designed to disrupt or stabilize specific protein complexes, representing a novel mechanism of action that warrants further investigation. The identification of N-(3,4-Dimethylphenyl)-4-(4-isobutyrylphenyl)-2,3,3a,4,5,9b-hexahydrothis compound-8-sulfonamide as a potent dual MDM2/XIAP inhibitor exemplifies the potential for targeting complex protein interactions acs.org.

By employing these advanced methodologies, researchers can move beyond broad activity classifications to precisely map the molecular interactions of furo[3,2-c]quinolines, paving the way for the development of highly specific and effective therapeutic agents.

Development of Advanced Computational Models for this compound Design

Computational chemistry plays an increasingly vital role in accelerating drug discovery and material science. For this compound research, the development and application of advanced computational models are critical for rational design, property prediction, and mechanistic understanding.

Key Areas for Computational Advancement:

Artificial Intelligence (AI) and Machine Learning (ML) in De Novo Design: AI and ML algorithms can be trained on vast datasets of known chemical structures and their properties to generate novel this compound derivatives with desired characteristics. This includes de novo design, where algorithms propose entirely new molecular structures optimized for specific biological targets or physicochemical profiles acs.orgeurekaselect.comacs.org.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Models: Building more robust and predictive QSAR/QSPR models specifically for furo[3,2-c]quinolines can enable the virtual screening of large chemical libraries, prioritizing compounds with optimal potency, selectivity, and ADME (absorption, distribution, metabolism, excretion) properties. Computational characterization of physicochemical and pharmacokinetic properties is already being explored for related compounds researchgate.net.

Molecular Docking and Dynamics Simulations: While molecular docking has been used to predict binding modes (e.g., for ERK2 inhibitors) nih.gov, integrating molecular dynamics simulations can provide a more dynamic and accurate representation of ligand-target interactions, accounting for protein flexibility and solvent effects. This can refine binding affinity predictions and elucidate subtle mechanistic details.

Reaction Prediction and Synthesis Planning: AI-driven tools can predict feasible synthetic routes for novel this compound scaffolds, optimizing reaction conditions and identifying potential side reactions. This can significantly reduce the time and resources spent on experimental synthesis. Quantum chemical calculations have already been instrumental in understanding reaction mechanisms and stereoselectivity in this compound synthesis rsc.org.

Virtual High-Throughput Screening (vHTS): Leveraging computational models for vHTS can rapidly identify potential hits from millions of compounds, significantly narrowing down the experimental search space for new this compound-based drugs or probes.

The synergistic integration of these computational tools will enable a more efficient and intelligent design cycle, leading to the rapid discovery and optimization of this compound compounds.

Integration of this compound in Chemical Biology Probes

This compound derivatives hold immense potential as chemical biology probes, serving as invaluable tools to dissect complex biological processes, identify and validate drug targets, and visualize cellular events. Beyond their therapeutic applications, their integration into sophisticated probes represents a significant future direction.

Applications as Chemical Biology Probes:

Fluorescent Probes: The inherent fluorescent properties of some this compound derivatives make them excellent candidates for fluorescent probes researchgate.netsmolecule.comscilit.com. Future efforts could focus on developing probes with optimized photophysical properties (e.g., higher quantum yields, longer excitation/emission wavelengths for deep tissue imaging, photostability) and specific cellular or subcellular targeting capabilities. These could be used for real-time visualization of molecular interactions, enzyme activities, or organelle dynamics within living cells.

Affinity Labels and Photoaffinity Labels: By incorporating reactive groups, furo[3,2-c]quinolines can be designed as affinity labels or photoaffinity labels. These probes can covalently bind to their target proteins, allowing for their isolation and identification via mass spectrometry. This is a powerful approach for unbiased target identification and validation in complex biological systems.

Activity-Based Protein Profiling (ABPP) Probes: this compound derivatives could be developed as ABPP probes to selectively label and profile the activity of specific enzyme classes in a proteome-wide manner. This can provide insights into enzyme function, inhibitor selectivity, and disease states.

Biosensors: this compound scaffolds could be integrated into biosensor platforms for the detection of specific biomolecules (e.g., proteins, nucleic acids, metabolites) or cellular events. This could involve designing probes that exhibit a change in fluorescence or other measurable signals upon binding to their target or undergoing a specific enzymatic transformation.

Click Chemistry-Enabled Probes: Incorporating "click chemistry" handles (e.g., alkynes or azides) into this compound structures allows for their facile conjugation to various tags (e.g., fluorophores, biotin, beads) in a highly specific and efficient manner. This modular approach enhances the versatility of this compound probes for diverse chemical biology applications.

The strategic design and synthesis of this compound-based chemical biology probes will undoubtedly contribute significantly to our understanding of fundamental biological processes and facilitate the discovery of new therapeutic avenues.

Q & A

Q. What are the common synthetic strategies for constructing the furo[3,2-c]quinoline core structure?

The this compound scaffold is typically synthesized via cyclization reactions. For example, reactions of 4-hydroxy-pyrano[3,2-c]quinoline-4,5(6H)-diones with dichloronaphthoquinone (DCHNQ) under reflux conditions yield fused tetracyclic derivatives like naphthothis compound-6,7,12-triones . Microwave-assisted methods are also employed for rapid heterocycle formation, as seen in pyrroquinoline synthesis . Key intermediates (e.g., 2,4-dichloroquinoline-3-carbonitrile) are used to introduce functional groups like amino substituents, enabling structural diversification .

Q. Which spectroscopic techniques are essential for characterizing this compound derivatives?

Structural confirmation requires multi-modal analysis:

  • 1H/13C NMR identifies proton environments and carbon frameworks (e.g., distinguishing syn/anti isomers in pyrano[3,2-c]quinoline derivatives) .
  • X-ray crystallography resolves absolute configurations, as demonstrated for syn/anti-3-(1,4-dioxo-1,4-dihydronaphthalen-2-yl)-4-hydroxy-6-phenyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione (C28H14ClNO6) .
  • Mass spectrometry and elemental analysis validate molecular formulas and purity .

Q. What biological activities have been demonstrated by this compound derivatives?

These compounds exhibit diverse pharmacological properties:

  • Anticancer activity : Hexahydrothis compound derivatives inhibit MDA-MB-231 breast cancer cells (IC50 = 12.5 μM) .
  • ERK inhibition : Naphthothis compound-6,7,12-triones target BRAF-mutant melanoma by suppressing ERK signaling .
  • Antifungal synergy : Certain derivatives enhance miconazole efficacy against Candida albicans .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yields of complex this compound derivatives?

Yield optimization involves:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in pyrano[3,2-c]quinoline syntheses .
  • Catalyst screening : Ionic liquids like [BMIm]Cl accelerate cyclization in pyrano[3,2-c]quinoline derivatives .
  • Temperature control : Reflux conditions (e.g., 80°C in ethanol) minimize side products during DCHNQ reactions .

Q. What strategies exist to resolve contradictory biological activity data across different this compound derivatives?

Contradictions arise from structural variations and assay conditions. Mitigation strategies include:

  • Structure-activity relationship (SAR) studies : Systematic substitution at C6 (e.g., aminopropylamine side chains) improves G-quadruplex stabilization and telomerase inhibition .
  • Dose-response standardization : Use fixed IC50 thresholds (e.g., <10 μM for cytotoxicity) to compare derivatives .
  • Orthogonal assays : Validate ERK inhibition via both enzymatic assays and cellular proliferation tests .

Q. How can computational methods enhance the design of this compound-based therapeutics?

Computational approaches enable:

  • Molecular docking : Predict binding affinities to targets like topoisomerase-II using AutoDock or Schrödinger .
  • Pharmacophore modeling : Identify critical functional groups (e.g., electron-withdrawing substituents) for ERK inhibition .
  • ADMET prediction : Optimize pharmacokinetics by assessing logP values and cytochrome P450 interactions .

Methodological Considerations

Q. How should researchers document synthetic protocols for reproducibility?

Follow the PICO framework (Population: reactants; Intervention: reaction conditions; Comparison: control experiments; Outcome: yield/purity) . Include:

  • Detailed spectral data (e.g., NMR chemical shifts, coupling constants) .
  • Crystallographic parameters (e.g., CCDC deposition numbers) .

What frameworks guide the formulation of research questions for this compound studies?

Apply the FINER criteria :

  • Feasible : Ensure access to intermediates (e.g., 2,4-dichloroquinoline-3-carbonitrile) .
  • Novel : Explore understudied derivatives (e.g., indolo[3,2-c]quinolines) .
  • Ethical : Adhere to cytotoxicity thresholds (e.g., selectivity index >5 for cancer vs. normal cells) .

Data Analysis & Contradictions

Q. How can researchers address discrepancies in toxicological profiles of quinoline derivatives?

Use tiered confidence assessments:

  • Qualitative : Medium confidence for carcinogenicity based on in vivo rodent models .
  • Quantitative : Low confidence for dose-response extrapolation due to metabolic variability .

Q. What experimental controls are critical in biological evaluations of furo[3,2-c]quinolines?

Include:

  • Positive controls (e.g., doxorubicin for cytotoxicity assays) .
  • Solvent controls to rule out DMSO artifacts in cell-based studies .
  • Blinded analysis to minimize bias in FRET-based G-quadruplex stabilization assays .

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